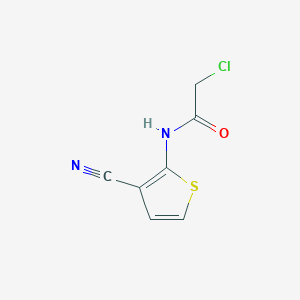

2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONGUZTWVAWQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356007 | |

| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-19-8 | |

| Record name | 2-Chloro-N-(3-cyano-2-thienyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates two key chemical motifs: the biologically active 2-amino-3-cyanothiophene scaffold and the reactive chloroacetamide functional group. This unique combination makes it a valuable intermediate for the synthesis of complex pharmaceutical agents and a potential candidate for development as a covalent inhibitor. This document details the compound's molecular structure, provides a robust, literature-derived protocol for its synthesis and purification, and outlines a systematic workflow for its analytical characterization. Furthermore, it summarizes its core physicochemical properties, discusses critical safety and handling procedures, and explores its potential applications in modern research. This guide is intended to serve as an essential resource for scientists seeking to synthesize, characterize, and utilize this versatile chemical entity.

Introduction & Scientific Rationale

The field of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as starting points for the development of new therapeutics. The 2-amino-3-cyanothiophene core is one such "privileged" structure, forming the backbone of numerous compounds with demonstrated biological activity.[1][2] Derivatives of this scaffold have been successfully investigated as potent inhibitors of critical cellular targets, including STAT3 for the treatment of osteosarcoma, and have shown promise as antimicrobial and antioxidant agents.[3][4][5]

The strategic value of this compound lies in the addition of a chloroacetamide group to this potent scaffold. The chloroacetamide moiety is a well-established reactive handle in organic synthesis. It is a versatile electrophile, readily participating in nucleophilic substitution reactions, which allows for the straightforward elaboration of the parent molecule into a diverse library of derivatives. More importantly, this group can function as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues—such as cysteine—within the active site of a target protein. This mechanism of covalent inhibition is an increasingly important strategy in drug design for achieving high potency and prolonged duration of action.

This guide provides the foundational knowledge required for researchers to confidently synthesize and validate the structure of this compound, enabling its exploration in drug discovery programs and other advanced scientific applications.

Molecular Structure and Identifiers

The unambiguous identification of a chemical compound is the bedrock of reproducible science. This section provides the key structural and database identifiers for this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 55654-19-8 | [6][7] |

| Molecular Formula | C₇H₅ClN₂OS | [6][8] |

| Molecular Weight | 200.65 g/mol | [6] |

| Canonical SMILES | N(C(CCl)=O)C1=C(C#N)C=CS1 | [8] |

| InChI Key | ZONGUZTWVAWQDI-UHFFFAOYSA-N | [8] |

Figure 1: 2D Chemical Structure

Synthesis and Purification Workflow

Synthetic Rationale

The most direct and efficient synthesis of this compound is achieved through the N-acylation of the parent amine, 2-amino-3-cyanothiophene. This reaction involves the formation of an amide bond by treating the nucleophilic amino group with an acylating agent, chloroacetyl chloride. The choice of a non-nucleophilic organic base, such as triethylamine or pyridine, is critical to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. Anhydrous aprotic solvents are employed to prevent competitive hydrolysis of the highly reactive acyl chloride.

Synthetic Pathway Diagram

Caption: N-acylation of 2-amino-3-cyanothiophene.

Detailed Experimental Protocol

This protocol is derived from established methods for similar N-acylation reactions.[4][9] Researchers should perform their own risk assessment before proceeding.

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-amino-3-cyanothiophene (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely under a positive pressure of nitrogen.

-

Cooling & Base Addition: Cool the flask to 0°C using an ice-water bath. Add triethylamine (1.1 eq) dropwise via syringe. The use of a slight excess of base ensures complete neutralization of the forthcoming HCl byproduct.

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the acylation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford the final product as a crystalline solid. This step is essential for removing residual reagents and byproducts, ensuring high purity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research, particularly in designing formulations and interpreting biological data.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale / Experimental Method |

| Appearance | Predicted: Off-white to pale yellow crystalline solid. | Based on the typical appearance of related heterocyclic amides.[4] |

| Melting Point | Not yet reported. A similar, non-chlorinated analogue melts at 163–166 °C.[4] | Determined using a calibrated melting point apparatus (e.g., Büchi M-560). |

| Solubility | Predicted: Soluble in DMSO, DMF, acetone, ethyl acetate, and DCM. Sparingly soluble in alcohols. Insoluble in water and nonpolar hydrocarbons (e.g., hexanes). | The polar amide and cyano groups, combined with the heterocyclic ring, suggest solubility in polar aprotic solvents. The lack of highly acidic/basic centers predicts low water solubility. |

| pKa | Predicted: The amide N-H proton is weakly acidic (pKa ~17-18). The thiophene sulfur and cyano nitrogen are very weakly basic. | Estimated based on standard pKa values for amides and heterocyclic functional groups. |

Spectroscopic and Analytical Characterization

A multi-technique analytical approach provides a self-validating system to unequivocally confirm the identity and purity of the synthesized compound. The data from IR, NMR, and MS, when combined, should be entirely consistent with the proposed structure.

Analytical Workflow for Structural Confirmation

Caption: Integrated workflow for structural validation.

Infrared (IR) Spectroscopy

Methodology: A small sample of the dry, purified solid is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Peaks:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3350 - 3250 |

| C≡N (Nitrile) | Stretch | 2230 - 2210 |

| C=O (Amide I) | Stretch | 1690 - 1650 |

| N-H (Amide II) | Bend | 1570 - 1515 |

| C-Cl | Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). DMSO-d₆ is often preferred as it reliably allows for the observation of the exchangeable amide N-H proton.

Expected ¹H NMR Signals:

-

Amide N-H: A broad singlet, typically downfield (> 8.0 ppm).

-

Thiophene Ring Protons: Two doublets in the aromatic region (7.0 - 8.0 ppm), showing coupling to each other.

-

Methylene (-CH₂-): A singlet in the range of 4.0 - 4.5 ppm.

Expected ¹³C NMR Signals:

-

C=O (Amide Carbonyl): A signal in the range of 165 - 170 ppm.

-

Thiophene Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (~100 - 150 ppm).

-

C≡N (Nitrile Carbon): A signal around 115 - 120 ppm.

-

Methylene (-CH₂-): A signal around 40 - 45 ppm.

Mass Spectrometry (MS)

Methodology: The molecular weight is determined using a mass spectrometer, with Electrospray Ionization (ESI) being a common technique for this class of molecules. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Result: The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit two peaks for the molecular ion:

-

[M]⁺ peak: Corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺ peak: Corresponding to the molecule with ³⁷Cl.

-

The intensity ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, its structure contains two components with known hazards: the thiophene ring and the chloroacetamide group. Therefore, a cautious approach based on the properties of 2-chloroacetamide is warranted.[10][11]

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[11][12] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[11][12] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[11][12] |

Handling Precautions:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE):

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a highly valuable tool for chemical biologists and medicinal chemists.

-

Synthetic Building Block: The chloroacetamide group is an excellent electrophile for reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid synthesis of compound libraries for screening.

-

Covalent Probe and Inhibitor Development: The compound is an ideal starting point for designing targeted covalent inhibitors. The 2-amino-3-cyanothiophen portion can be tailored to provide non-covalent binding affinity and selectivity for a protein of interest, while the chloroacetamide acts as a warhead to covalently link to a nearby nucleophilic residue, leading to irreversible inhibition.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD screens to identify initial binding interactions with biological targets.

References

- Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis.

- Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- SAFETY D

- Safety D

- 2-Amino-3-cyanothiophene. Chem-Impex.

- 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY D

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

- CAS 55654-19-8: 2-Chloro-N-(3-cyano-2-thienyl)acetamide. CymitQuimica.

- Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.

- 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

- 55654-19-8|this compound. BLDpharm.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemwhat.com [chemwhat.com]

- 7. 55654-19-8|this compound|BLD Pharm [bldpharm.com]

- 8. CAS 55654-19-8: 2-Chloro-N-(3-cyano-2-thienyl)acetamide [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 2-chloro-N-(3-cyanothiophen-2-yl)acetamide (CAS Number: 55654-19-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Thiophene Derivative

This technical guide delves into the chemistry and potential applications of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a molecule of significant interest in medicinal chemistry and materials science. The unique combination of a reactive chloroacetamide moiety and a biologically relevant cyanothiophene scaffold positions this compound as a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential biological significance, drawing upon established chemical principles and data from closely related analogues.

Molecular Overview and Physicochemical Properties

This compound is a substituted thiophene derivative with the chemical formula C₇H₅ClN₂OS.[1][2] The presence of a chloroacetamide group, a cyano group, and a thiophene ring imparts a unique combination of reactivity and structural features.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55654-19-8 | [1] |

| Molecular Formula | C₇H₅ClN₂OS | [2] |

| Molecular Weight | 200.65 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: Some physical properties are not yet experimentally determined and are therefore listed as "Not available."

Synthesis Pathway: An Insight into N-Acylation

The synthesis of this compound is anticipated to proceed via a standard N-acylation reaction. This involves the reaction of the precursor, 2-amino-3-cyanothiophene, with chloroacetyl chloride. This method is well-established for the synthesis of N-aryl acetamides and is supported by detailed protocols for analogous compounds.[3][4][5]

The reaction mechanism involves the nucleophilic attack of the amino group of 2-amino-3-cyanothiophene on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][6]

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

The following protocol is adapted from the successful synthesis of the closely related analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[3][6] Researchers should consider this a starting point for optimization.

Materials:

-

2-amino-3-cyanothiophene

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Water (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyanothiophene (1 equivalent) in anhydrous THF.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Potential for Derivatization

The key to the synthetic utility of this compound lies in the reactivity of the α-chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the facile introduction of a wide variety of functional groups.

Caption: Reactivity of the title compound with various nucleophiles.

This reactivity opens up a vast chemical space for the development of libraries of compounds for high-throughput screening in drug discovery programs. For instance, reaction with various amines, thiols, or alcohols can lead to the synthesis of diverse derivatives with potentially enhanced biological activities.[5]

Potential Applications and Biological Significance

While specific biological data for this compound is not yet published, the core 2-amino-3-cyanothiophene scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[3][7]

-

Antimicrobial and Antioxidant Properties: A closely related analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has demonstrated moderate antioxidant and significant antimicrobial activity against various bacterial and yeast strains.[3][7] This suggests that this compound and its derivatives could be promising candidates for the development of new antimicrobial agents.

-

Anticancer Potential: Derivatives of 2-aminothiophene have been investigated for their anticancer properties. The ability to easily generate a library of derivatives from this compound makes it an attractive starting point for the discovery of novel anticancer compounds.

-

Chemical Probes and Intermediates: The reactive chloroacetamide group can be utilized for covalent labeling of proteins and other biomolecules, making this compound a potential tool in chemical biology for target identification and validation.[8] Furthermore, its role as a versatile synthetic intermediate allows for the construction of more complex heterocyclic systems.[9]

Safety and Handling

No specific safety data sheet (SDS) is currently available for this compound. However, based on the known hazards of the related compound 2-chloroacetamide, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactive nature of the chloroacetamide handle provide a gateway to a vast array of novel derivatives. Future research should focus on the full experimental characterization of this compound, including its physicochemical properties and a thorough investigation of its biological activity profile. The exploration of its reactivity with a diverse set of nucleophiles will undoubtedly lead to the discovery of new molecules with valuable therapeutic or material science applications.

References

-

Çakmak, Ş., Kansiz, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., Yakan, H., Kütük, H., & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. [Link][3]

-

Çakmak, Ş., Kansiz, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., Yakan, H., Kütük, H., & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. [Link][6]

-

ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link][10]

-

PubMed. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link][7]

-

ResearchGate. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link][11]

-

ChemWhat. (n.d.). 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8. Retrieved from [Link][1]

-

Molbase. (n.d.). 2-chloro-n-(3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)-acetamide. Retrieved from [Link][12]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link][4]

-

Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid. Retrieved from [13]

-

ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link][14]

-

Chem Asian J. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. [Link][15]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link][16]

-

ResearchGate. (2024). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link][8]

-

PubMed. (2012). Prediction of physicochemical properties. Retrieved from [Link][18]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. CAS 55654-19-8: 2-Chloro-N-(3-cyano-2-thienyl)acetamide [cymitquimica.com]

- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 14. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chembk.com [chembk.com]

The Definitive Guide to the Structural Elucidation of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel heterocyclic compound, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. We will explore the causal reasoning behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The guide culminates in the unambiguous confirmation of the molecular structure through the synergistic interpretation of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques.

Introduction: The Rationale for a Multi-pronged Analytical Approach

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. The precise arrangement of atoms and functional groups within a molecule dictates its reactivity, physical properties, and, critically, its biological activity. For a molecule such as this compound, which combines a reactive chloroacetamide moiety with a biologically relevant cyanothiophene scaffold, an uncompromisingly thorough structural verification is paramount.

Synthesis and Purification: Establishing a Foundation of Purity

The journey to structural elucidation begins with the synthesis of the target compound. A plausible and efficient synthetic route involves the acylation of 2-aminothiophene-3-carbonitrile with chloroacetyl chloride. This method is well-documented for the synthesis of related amide compounds[1][2].

Synthetic Protocol: N-Acylation

Materials:

-

2-aminothiophene-3-carbonitrile

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophene-3-carbonitrile (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Validation of Purity

A pure sample is non-negotiable for accurate spectroscopic analysis. The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

-

Column Chromatography: A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

-

Recrystallization: Solvents such as ethanol or ethyl acetate/hexane mixtures are good starting points.

-

Purity Confirmation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point.

The Elucidation Workflow: A Synergistic Approach

The core of the structural elucidation process lies in the integrated application of multiple spectroscopic techniques. Each method provides distinct but complementary information.

Diagram: The Integrated Spectroscopic Workflow

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of the purified compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion peak [M+H]⁺.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is essential for obtaining high-resolution mass data.

Data Interpretation: What to Expect

Molecular Formula: C₇H₅ClN₂OS Monoisotopic Mass: 200.65 g/mol [3]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 201.9860 |

| [M+Na]⁺ | 223.9679 |

Key Interpretive Points:

-

Molecular Ion Peak: The most crucial piece of information is the accurate mass of the molecular ion. The experimentally determined mass should match the calculated mass to within a few parts per million (ppm), confirming the elemental composition.

-

Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of an M+2 peak due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes. The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion with a peak at M and another at M+2, with a relative intensity ratio of approximately 3:1. This provides definitive evidence for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Frequencies

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300 | N-H stretch | Secondary Amide | Strong, sharp |

| ~2225 | C≡N stretch | Nitrile | Strong, sharp |

| ~1680 | C=O stretch (Amide I) | Secondary Amide | Strong, sharp |

| ~1540 | N-H bend (Amide II) | Secondary Amide | Strong |

| ~1450-1500 | C=C stretch | Thiophene ring | Medium |

| ~750 | C-Cl stretch | Chloroalkane | Medium to strong |

Causality in Interpretation:

-

The sharp, strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) group.

-

The combination of a strong N-H stretch around 3300 cm⁻¹ and two strong amide bands (Amide I at ~1680 cm⁻¹ and Amide II at ~1540 cm⁻¹) provides conclusive evidence for the presence of a secondary amide linkage.

-

The presence of a band in the 750-700 cm⁻¹ region is consistent with a C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be employed to assemble the final structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. DMSO-d₆ is often preferred for amides as it can prevent the exchange of the amide N-H proton, leading to a sharper signal.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.

-

Experiments: The standard suite of experiments should include:

-

¹H NMR

-

¹³C NMR

-

2D ¹H-¹H COSY (Correlation Spectroscopy)

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5-11.5 | Singlet (s) | 1H | NH -C=O | Amide protons are typically deshielded and appear as broad or sharp singlets. |

| ~7.5-8.0 | Doublet (d) | 1H | Thiophene H -5 | Coupled to H-4. |

| ~7.0-7.5 | Doublet (d) | 1H | Thiophene H -4 | Coupled to H-5. |

| ~4.3 | Singlet (s) | 2H | Cl-CH₂ -C=O | Methylene protons adjacent to a carbonyl and a chlorine atom are deshielded. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Amide carbonyl carbons are characteristically found in this downfield region. |

| ~140-150 | Thiophene C -2 | Carbon attached to the nitrogen atom. |

| ~130-140 | Thiophene C -5 | Aromatic CH carbon. |

| ~120-130 | Thiophene C -4 | Aromatic CH carbon. |

| ~115 | C ≡N | Nitrile carbons appear in this region. |

| ~90-100 | Thiophene C -3 | Carbon bearing the nitrile group. |

| ~43 | C H₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |

2D NMR: Assembling the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments are essential for unambiguously connecting the atoms.

Diagram: Key 2D NMR Correlations

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Comprehensive Technical Guide

For Immediate Release

Primary Investigator: Dr. Alistair Finch, Senior Application Scientist

This technical guide provides an in-depth analysis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, a key intermediate in synthetic chemistry with significant potential in drug discovery and materials science. This document outlines its fundamental chemical properties, synthesis protocols, and prospective applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| Molecular Formula | C₇H₅ClN₂OS | [1][2] |

| Molecular Weight | 200.65 g/mol | [1][2] |

| CAS Number | 55654-19-8 | [1][2] |

Chemical Structure and Properties

The molecular architecture of this compound, characterized by a chloroacetamide moiety appended to a 3-cyanothiophene ring, is a cornerstone of its reactivity and utility. The electron-withdrawing nature of the cyano and chloro groups significantly influences the molecule's electrophilic and nucleophilic potential.

Caption: Synthesis of this compound.

The underlying mechanism involves the nucleophilic attack of the amino group of 2-amino-3-cyanothiophene on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent departure of the chloride leaving group, followed by deprotonation, yields the final amide product. This method is widely employed due to its efficiency and the ease of product isolation. [3]

Experimental Protocol: Synthesis of this compound

-

Preparation: In a well-ventilated fume hood, dissolve 2-amino-3-cyanothiophene in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild base to neutralize any excess acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of reactive sites, namely the chloroacetamide group, allows for further functionalization to generate a diverse library of compounds for biological screening.

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [3][4]The cyanoacetamide moiety is also a recognized pharmacophore present in various bioactive molecules. [5]The combination of these two structural motifs in this compound makes it a promising starting material for the development of novel therapeutic agents.

Safety and Handling

As with all chloroacetamide derivatives, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, harmful in contact with skin, and may cause skin and respiratory irritation. [2]It is also noted to cause serious eye damage. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis and reactive nature make it an attractive starting point for the development of novel compounds with diverse applications. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

-

2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE CAS#: 55654-19-8 • ChemWhat. (n.d.). Retrieved from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2-CHLORO-N-(3-CYANO-THIOPHEN-2-YL)-ACETAMIDE | 55654-19-8 [amp.chemicalbook.com]

- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Thiophene Acetamide Derivatives

Abstract

Thiophene acetamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of novel thiophene acetamide compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead offer a strategic and logical approach to the initial assessment of these promising molecules. This document will detail field-proven in vitro and in vivo screening methodologies for evaluating antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Each section will provide not only the step-by-step experimental protocols but also the underlying scientific rationale, critical considerations for experimental design, and a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively triage novel thiophene acetamide derivatives for further development.

Introduction: The Thiophene Acetamide Scaffold - A Versatile Core in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a key structural motif in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of new therapeutic agents.[2] The incorporation of an acetamide functional group (-NHC(O)CH₃) can further enhance the pharmacological profile by providing hydrogen bonding capabilities and influencing the molecule's overall lipophilicity and metabolic stability. Thiophene derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, cytotoxic, and anticonvulsant effects.[4][5]

The initial biological screening of a newly synthesized library of thiophene acetamide derivatives is a critical step in the drug discovery pipeline. The goal of this preliminary screen is not to perform an exhaustive mechanistic study but rather to efficiently identify "hits"—compounds that exhibit significant activity in a relevant biological assay. This guide will focus on a tiered screening approach, starting with high-throughput in vitro assays to rapidly assess a broad range of potential activities, followed by more complex models for promising candidates.

Foundational Screening: A Multi-Pronged Approach to Unveiling Biological Potential

A logical starting point for screening novel thiophene acetamide derivatives is to investigate their potential across a panel of well-established biological activities. Based on the rich history of thiophene pharmacology, we will focus on four key areas: antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4][5]

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have historically shown promise in this area.[5] The foundational assay to determine antimicrobial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This quantitative measure is a gold standard for assessing the potency of a new compound.

Experimental Protocol: Broth Microdilution Method [8][9][10]

-

Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the thiophene acetamide derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[7]

-

96-well Microtiter Plates: Sterile, flat-bottom plates are required.

-

-

Inoculum Preparation:

-

Culture the bacterial strains overnight in CAMHB at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Assay Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Acquisition and Interpretation:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]

-

Results can also be read using a microplate reader at 600 nm.

-

Causality and Self-Validation: The broth microdilution method is a robust and reproducible assay. The inclusion of positive and negative controls validates the growth conditions and sterility of the experiment. The reference antibiotic provides a benchmark for the potency of the test compounds.

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| TA-001 | 16 | >128 |

| TA-002 | 8 | 64 |

| TA-003 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.015 |

Hypothetical data for illustrative purposes.

Workflow Visualization:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity Screening

The search for novel anticancer agents is a primary focus of drug discovery. Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The initial screening for anticancer activity typically involves a cell viability assay to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]

Experimental Protocol: MTT Assay [11][13][14]

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene acetamide derivatives in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Solubilization:

-

Data Acquisition and Interpretation:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Causality and Self-Validation: The MTT assay's reliance on mitochondrial activity provides a reliable measure of cell viability. The use of a vehicle control accounts for any effects of the solvent, while the positive control ensures the assay is responsive to cytotoxic agents.

Data Presentation:

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| TA-001 | 25.3 | 42.1 | 18.9 |

| TA-002 | 5.8 | 12.5 | 7.2 |

| TA-003 | >100 | >100 | >100 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Hypothetical data for illustrative purposes.

Workflow Visualization:

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[1] Thiophene derivatives have been reported to possess anti-inflammatory properties.[5] A common in vitro model for screening anti-inflammatory compounds involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO, a key inflammatory mediator.

Experimental Protocol: Griess Assay for Nitrite Determination [16]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of the thiophene acetamide derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS and a vehicle control with LPS. Dexamethasone can be used as a positive control.

-

-

Incubation:

-

Incubate the plates for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Interpretation:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ for NO inhibition.

-

A concurrent cell viability assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[16]

-

Causality and Self-Validation: This assay directly measures a key inflammatory mediator. The inclusion of an LPS-only control confirms the inflammatory response, and the dexamethasone control validates the assay's ability to detect anti-inflammatory effects. The concurrent viability assay is a critical self-validating step.

Data Presentation:

| Compound ID | NO Inhibition IC₅₀ (µM) | Cell Viability (at 100 µM) |

| TA-001 | 15.7 | >90% |

| TA-002 | 32.4 | >90% |

| TA-003 | >100 | >90% |

| Dexamethasone | 0.5 | >95% |

Hypothetical data for illustrative purposes.

Anticonvulsant Activity Screening

Epilepsy is a neurological disorder characterized by recurrent seizures. The maximal electroshock seizure (MES) test is a widely used preclinical model to identify compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[17][18]

The MES test provides an indication of a compound's ability to prevent seizure spread when neuronal circuits are maximally activated.[17]

Experimental Protocol: MES Test in Mice [17][19][20]

-

Animal Subjects:

-

Use adult male mice (e.g., Swiss albino).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the thiophene acetamide derivatives intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

-

MES Induction:

-

At the time of peak effect of the drug (typically 30-60 minutes after i.p. administration), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Apply a drop of saline to the eyes before placing the electrodes to ensure good electrical contact.

-

-

Observation and Endpoint:

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The abolition of the hind limb tonic extensor component is considered the endpoint for protection.[17]

-

-

Data Acquisition and Interpretation:

-

Record the number of animals protected from tonic hind limb extension in each group.

-

Calculate the percentage of protection for each dose.

-

Determine the ED₅₀ (the dose that protects 50% of the animals) for the active compounds.

-

Causality and Self-Validation: The MES model is highly reproducible. The use of a standard anticonvulsant drug like phenytoin validates the experimental setup and provides a benchmark for the efficacy of the test compounds.

Data Presentation:

| Compound ID | Dose (mg/kg, i.p.) | % Protection |

| TA-001 | 30 | 20 |

| 100 | 60 | |

| TA-002 | 30 | 0 |

| 100 | 10 | |

| Phenytoin | 10 | 100 |

Hypothetical data for illustrative purposes.

Workflow Visualization:

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the preliminary biological screening of novel thiophene acetamide derivatives. By employing a battery of well-validated in vitro and in vivo assays, researchers can efficiently identify compounds with promising antimicrobial, anticancer, anti-inflammatory, or anticonvulsant activities. The emphasis on understanding the causality behind experimental choices and incorporating self-validating systems ensures the generation of reliable and reproducible data.

The "hits" identified from this preliminary screening will serve as the foundation for more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) optimization, and further preclinical development. The journey from a novel molecule to a therapeutic agent is long and complex, but a well-executed preliminary screening is the indispensable first step on that path.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Biological Activities of Thiophenes. (2024, January 16). Encyclopedia.pub. Retrieved from [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

-

Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of minimum inhibitory concentrations. (n.d.). PubMed. Retrieved from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved from [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]

-

Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. Retrieved from [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]

-

Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents. (2024, May 13). ResearchGate. Retrieved from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). ACS Omega. Retrieved from [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]

-

Seizure, Maximal Electroshock, Rat. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

screening methods for Antiepileptic activity. (n.d.). PPTX - Slideshare. Retrieved from [Link]

-

(PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 10). Retrieved from [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Retrieved from [Link]

-

In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. Retrieved from [Link]

-

Molecular Targets Versus Models for New Antiepileptic Drug Discovery. (n.d.). PMC. Retrieved from [Link]

-

In vitro antimicrobial screening: Significance and symbolism. (2025, March 6). Retrieved from [Link]

-

Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. (2012, June 18). PMC - NIH. Retrieved from [Link]

-

Synthesis of thioacetamide 18, 20, 22, and 24 and thiophene derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved from [Link]

-

Screening Methods of Anti-epileptic drugs. (n.d.). PDF - Slideshare. Retrieved from [Link]

-

The Screening models for antiepileptic drugs: A Review. (2021, April 15). Retrieved from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017, June 5). PMC. Retrieved from [Link]

-

Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025, September 29). Globalmeetx Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT (Assay protocol [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 19. scispace.com [scispace.com]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Spectroscopic Characterization of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide: A Technical Guide

Foreword: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry and materials science, thiophene derivatives, particularly 2-aminothiophenes, represent a scaffold of immense interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The title compound, 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, serves as a key synthetic intermediate, a building block for more complex molecular architectures. Its purity and structural integrity are paramount, as any ambiguity can cascade into significant downstream research and development challenges.

This technical guide provides an in-depth, multi-technique spectroscopic protocol for the definitive characterization of this molecule. We move beyond a simple recitation of data, offering a rationale for the analytical choices made and a detailed interpretation of the expected spectral features. This document is designed for researchers and drug development professionals who require not just data, but a validated, trustworthy, and comprehensive understanding of their chemical entities.

Molecular Blueprint: Structure and Analytical Strategy

A robust characterization strategy begins with a thorough analysis of the molecule's constituent parts. The structure of this compound presents several key features for spectroscopic interrogation: a substituted thiophene ring, an amide linkage, a nitrile group, and an aliphatic chloroacetyl moiety.

Our analytical workflow is designed to leverage the strengths of multiple spectroscopic techniques, where each method provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) will elucidate the precise carbon-hydrogen framework and connectivity, Infrared (IR) Spectroscopy will confirm the presence and integrity of key functional groups, and Mass Spectrometry (MS) will verify the molecular weight and provide corroborating structural information through fragmentation analysis.

Caption: Molecular structure of the title compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its ability to probe the chemical environment of each hydrogen and carbon nucleus provides unambiguous evidence of atom connectivity and spatial relationships.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. For amide-containing compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity ensures sample solubility, and more importantly, it minimizes the rate of proton exchange between the amide N-H and the solvent. This allows the amide proton to be observed as a distinct, often sharp, resonance, which might otherwise be broadened or absent in protic solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard, providing a universal reference point (0.00 ppm) for chemical shifts.

¹H NMR Spectroscopy: Proton Environment Analysis

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

Predicted Spectrum and Interpretation: Based on the analysis of structurally similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and various chloroacetamides, a distinct ¹H NMR spectrum is anticipated.[4][5]

-

Amide Proton (N-H): A singlet is expected at a downfield chemical shift, typically in the range of δ 10.5-11.5 ppm . The significant deshielding is due to the anisotropic effect of the adjacent carbonyl group and its involvement in potential intermolecular hydrogen bonding.

-

Thiophene Protons (H-4, H-5): The two protons on the thiophene ring form an AX spin system and will appear as two doublets. H-5 is expected around δ 8.0-8.2 ppm and H-4 around δ 7.2-7.4 ppm . The coupling constant (JH4-H5) should be approximately 5-6 Hz, which is characteristic of ortho-coupling in a thiophene ring.

-

Methylene Protons (-CH₂-Cl): A sharp singlet corresponding to the two equivalent methylene protons is predicted around δ 4.3-4.5 ppm . The strong deshielding effect of the adjacent chlorine atom and the amide carbonyl group shifts this signal significantly downfield from a typical aliphatic CH₂ group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same spectrometer (e.g., operating at 100 MHz for carbon).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus has low natural abundance.

-

Predicted Spectrum and Interpretation: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. Assignments are based on established chemical shift ranges and data from analogous structures.[5][6]

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, around δ 165-167 ppm .

-

Thiophene Carbons:

-

C2 (Amide-bearing): Predicted around δ 145-148 ppm .

-

C5: Predicted around δ 135-138 ppm .

-

C4: Predicted around δ 118-120 ppm .

-

C3 (Cyano-bearing): This quaternary carbon is expected to be the most upfield of the ring carbons, around δ 95-98 ppm .

-

-

Nitrile Carbon (-C≡N): The cyano carbon typically appears in the δ 114-116 ppm range.

-

Methylene Carbon (-CH₂-Cl): The carbon of the chloroacetyl group is expected around δ 43-45 ppm , influenced by the attached chlorine.

Data Summary: NMR

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| N-H | δ 10.5-11.5 ppm (s, 1H) | - |

| Thiophene H-5 | δ 8.0-8.2 ppm (d, J = 5.5 Hz, 1H) | - |

| Thiophene H-4 | δ 7.2-7.4 ppm (d, J = 5.5 Hz, 1H) | - |

| -CH₂-Cl | δ 4.3-4.5 ppm (s, 2H) | δ 43-45 ppm |

| C=O | - | δ 165-167 ppm |

| Thiophene C2 | - | δ 145-148 ppm |

| Thiophene C5 | - | δ 135-138 ppm |

| Thiophene C4 | - | δ 118-120 ppm |

| -C≡N | - | δ 114-116 ppm |

| Thiophene C3 | - | δ 95-98 ppm |

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

Expertise & Causality: Experimental Choices

Modern IR analysis is most efficiently performed using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation (a small amount of solid is placed directly on the ATR crystal) and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond or germanium crystal of the ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Predicted Spectrum and Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule, with several key diagnostic bands.[7][8]

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the 3250-3350 cm⁻¹ region, characteristic of a secondary amide N-H bond.

-